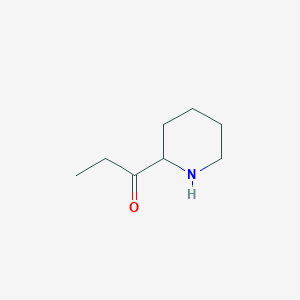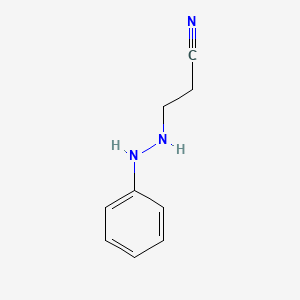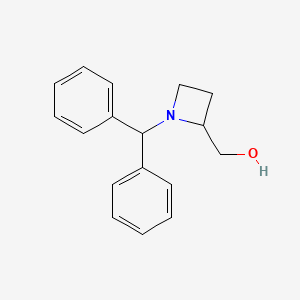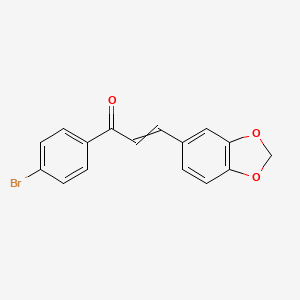
3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one
Descripción general
Descripción
3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one, also known as BRD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BRD has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various experiments.
Aplicaciones Científicas De Investigación
Antioxidant Activities
Benzodioxole compounds have been studied for their potential antioxidant activities. The presence of a benzodioxole ring with different substituent groups can increase the antioxidant properties of these compounds, making them interact effectively with free radicals like DPPH .
Anti-Tumor Efficiency
Research has shown that 1,3-benzodioxole derivatives can improve the anti-tumor efficiency of certain treatments. These compounds have been conjugated with arsenical precursors to enhance their effectiveness against tumors .
Cell Cycle Perturbation
Some benzodioxole derivatives have been evaluated for their ability to induce cell cycle perturbations in cancer cells. This is an important aspect of cancer treatment as it can lead to the inhibition of cancer cell growth .
COX Inhibition
Benzodioxole core structures have been synthesized to evaluate their COX1 and COX2 inhibitory activity. This is significant in the development of anti-inflammatory drugs, as COX enzymes are involved in the inflammatory process .
Anticancer Efficacy
Certain benzodioxole derivatives have shown compelling in vitro anticancer efficacy and safety for normal cells. This underscores the need for further in vivo assessment and highlights the potential of these compounds in the development of anticancer drugs .
Therapeutic Innovation
Compounds containing the benzodioxole subunit, including synthetic derivatives and natural products like piperine, have demonstrated a broad spectrum of activity. They show potential anti-tumor activity through induction of apoptosis and antiparasitic activity, raising expectations in therapeutic innovation .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCQVUUNFUZOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292531 | |
| Record name | 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36716-01-5 | |
| Record name | 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



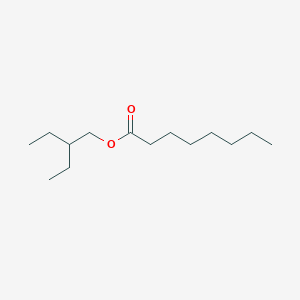
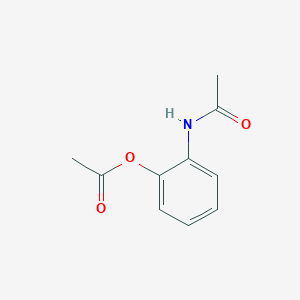



![[(1-Naphthylacetyl)amino]acetic acid](/img/structure/B1619912.png)
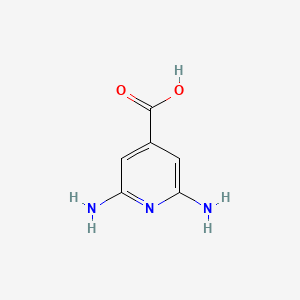
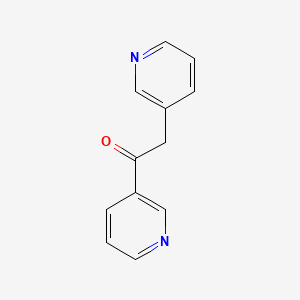

![3-[(4-Methylphenyl)sulfanyl]propan-1-amine](/img/structure/B1619921.png)

